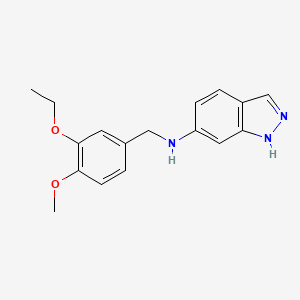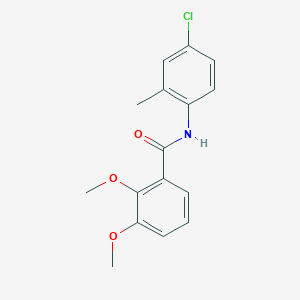
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antiviral properties. CPMT has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in scientific research studies.
作用機序
The mechanism of action of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is not fully understood, but it has been proposed to involve the inhibition of specific enzymes and signaling pathways. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects in scientific research studies. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been reported to induce the expression of specific genes involved in apoptosis and cell cycle regulation, in human breast cancer cells. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) in human monocytes, which are involved in inflammation and oxidative stress. In addition, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the replication of the hepatitis C virus in human liver cells.
実験室実験の利点と制限
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods, and its purity can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can also be used in different assays to investigate its biological activities, such as cell viability assays and enzyme activity assays. However, one limitation of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is that its solubility in water is limited, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its potential therapeutic applications. One direction is to investigate the structure-activity relationship of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its analogs, to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea in animal models, to determine its efficacy and safety in vivo. Furthermore, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be used as a lead compound for the development of novel drugs targeting cancer, inflammation, and viral infections.
合成法
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of cyclopentylamine with 3-methoxybenzylisothiocyanate in the presence of a base, such as sodium hydroxide. The reaction yields N-cyclopentyl-N'-(3-methoxybenzyl)thiourea as a white crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis have also been reported, such as the reaction of cyclopentylamine with 3-methoxybenzylchlorocarbamate in the presence of a base.
科学的研究の応用
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been investigated for its potential therapeutic applications in scientific research studies. One study reported that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea exhibited antitumor activity against human breast cancer cells, by inducing cell cycle arrest and apoptosis. Another study showed that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea had anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines in human monocytes. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been studied for its potential antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
1-cyclopentyl-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJYAAUFLKZGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)